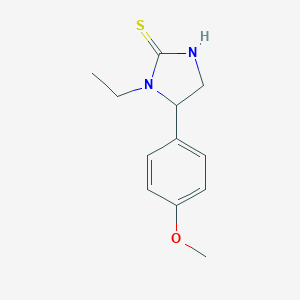![molecular formula C9H15N B067478 10-Azatricyclo[5.2.1.04,10]decane CAS No. 173218-58-1](/img/structure/B67478.png)
10-Azatricyclo[5.2.1.04,10]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Azatricyclo[5.2.1.04,10]decane, also known as A-84543, is a synthetic compound that belongs to the family of opioids. It was first synthesized in the early 1990s as a potential analgesic drug, but its development was discontinued due to its limited efficacy and high toxicity. Despite its drawbacks, A-84543 has been extensively studied for its unique pharmacological properties and potential therapeutic applications.
Mecanismo De Acción
10-Azatricyclo[5.2.1.04,10]decane acts on the mu-opioid receptor, which is a G-protein coupled receptor that plays a key role in pain modulation and reward pathways. 10-Azatricyclo[5.2.1.04,10]decane has been shown to have a unique binding profile, as it selectively activates the G-protein signaling pathway without causing receptor internalization or desensitization. This mechanism of action may contribute to its potential therapeutic benefits and reduced side effects.
Efectos Bioquímicos Y Fisiológicos
10-Azatricyclo[5.2.1.04,10]decane has been shown to produce analgesia in animal models of pain, which is mediated by its activation of the mu-opioid receptor. It has also been shown to reduce the rewarding effects of opioids and cocaine, which may be mediated by its effects on the dopamine system. 10-Azatricyclo[5.2.1.04,10]decane has been shown to have a shorter duration of action compared to other opioids, which may limit its potential clinical use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
10-Azatricyclo[5.2.1.04,10]decane has several advantages as a research tool, including its unique binding profile and potential therapeutic applications. However, its limited efficacy and high toxicity may limit its use in certain experiments. Additionally, the low yield and complex synthesis may make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the study of 10-Azatricyclo[5.2.1.04,10]decane, including the development of more potent and selective analogs, the investigation of its potential use in the treatment of addiction, and the study of its effects on other neurotransmitter systems. Additionally, the development of new synthetic methods may facilitate the production of larger quantities of 10-Azatricyclo[5.2.1.04,10]decane for further research.
Métodos De Síntesis
The synthesis of 10-Azatricyclo[5.2.1.04,10]decane involves several steps, including the condensation of cyclopentanone with ethylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by cyclization of the intermediate with p-toluenesulfonic acid. The overall yield of the synthesis is low, and the process requires several purification steps.
Aplicaciones Científicas De Investigación
10-Azatricyclo[5.2.1.04,10]decane has been studied for its potential therapeutic applications, particularly in the field of pain management. It has been shown to have analgesic effects in animal models of acute and chronic pain, including neuropathic pain. 10-Azatricyclo[5.2.1.04,10]decane has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce the rewarding effects of opioids and cocaine.
Propiedades
Número CAS |
173218-58-1 |
|---|---|
Nombre del producto |
10-Azatricyclo[5.2.1.04,10]decane |
Fórmula molecular |
C9H15N |
Peso molecular |
137.22 g/mol |
Nombre IUPAC |
10-azatricyclo[5.2.1.04,10]decane |
InChI |
InChI=1S/C9H15N/c1-2-8-5-6-9-4-3-7(1)10(8)9/h7-9H,1-6H2 |
Clave InChI |
BJHFNGSEPGDKLG-UHFFFAOYSA-N |
SMILES |
C1CC2CCC3N2C1CC3 |
SMILES canónico |
C1CC2CCC3N2C1CC3 |
Sinónimos |
1H-Pyrrolo[2,1,5-cd]pyrrolizine,octahydro-,(2aalpha,4aalpha,6aalpha)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



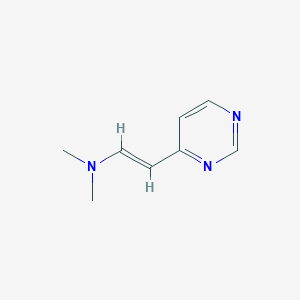

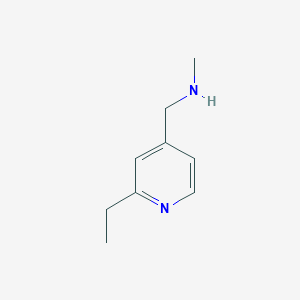
![6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B67403.png)
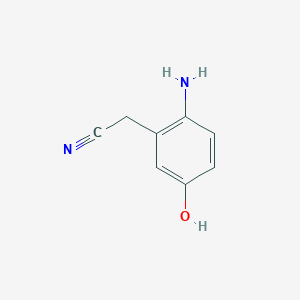

![2-[(2-Methylphenoxy)methyl]benzeneboronic acid](/img/structure/B67407.png)



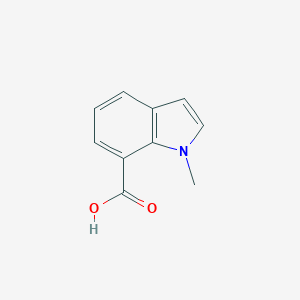
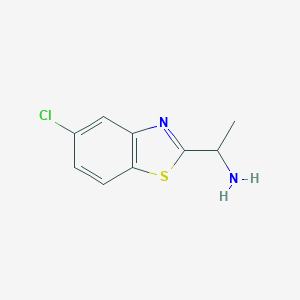
![1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid](/img/structure/B67425.png)
